Cyclobutanecarboxamide

Drug Discovery GPCR Agonism Peptidomimetics

Cyclobutanecarboxamide (CAS 1503-98-6) provides a unique, conformationally restricted sp3-rich cyclobutane scaffold for drug discovery and SAR studies. Its intermediate ring strain and rigidity enable precise topological control unattainable with cyclopropane or cyclopentane analogs, making it essential for fragment-based drug design (FBDD) and GPCR targeting.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 1503-98-6
Cat. No. B075595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxamide
CAS1503-98-6
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N
InChIInChI=1S/C5H9NO/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7)
InChIKeyMFNYBOWJWGPXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutanecarboxamide (CAS 1503-98-6): Core Properties and Medicinal Chemistry Rationale for Procurement


Cyclobutanecarboxamide (CAS 1503-98-6) is a carboxamide derivative featuring a four-membered cyclobutane ring (molecular weight 99.13 g/mol) . This compound is widely recognized in medicinal chemistry and organic synthesis as a foundational building block due to its inherent ring strain and unique conformational properties [1]. The nonplanar, sp3-enriched, and relatively rigid three-dimensional structure of cyclobutane enables it to serve as a conformationally restricted scaffold, which is a highly prized motif in the design of bioactive molecules [1]. Unlike larger, more flexible carbocycles, the cyclobutane core provides a well-defined spatial orientation, making it a strategic choice for applications requiring precise molecular topology [1].

Cyclobutanecarboxamide (CAS 1503-98-6) vs. Cyclopropane and Cyclopentane Analogs: Why Molecular Topology Dictates Functional Outcomes


Generic substitution of a cyclobutane core with a cyclopropane or cyclopentane ring is not a trivial structural modification; it fundamentally alters the molecule's biological and physicochemical profile. The cyclobutane ring offers a unique balance of ring strain and conformational rigidity that is distinct from both the highly strained cyclopropane (more reactive) and the nearly strain-free cyclopentane (more flexible) [1]. This intermediate conformational behavior allows cyclobutanecarboxamide derivatives to access a specific chemical space that is inaccessible to its smaller or larger ring homologs, directly impacting target binding affinity, metabolic stability, and overall drug-likeness [2]. Therefore, selecting cyclobutanecarboxamide is a strategic decision to leverage its precise conformational restriction and distinct structure-activity relationship (SAR) potential, which cannot be replicated by other small-ring carboxamides [2].

Quantitative Differentiation of Cyclobutanecarboxamide (CAS 1503-98-6) from Key Comparators: An Evidence-Based Guide


Conformational Restriction: Cyclobutane vs. Cyclopentane's Impact on Target Binding

The replacement of a cyclobutane (βCbu) ring with a cyclopentane (βCpe) ring in a series of neuropeptide Y (NPY) analogs resulted in a significant shift in receptor selectivity and potency. While both analogs displayed exclusive Y4R affinity, the cyclopentane-containing analog [βCpe(34)]-NPY-(25-36) demonstrated a Ki of 10 ± 2 nM and an EC50 of 41 ± 6 nM, with >100-fold selectivity over Y1R and Y2R [1]. The analogous cyclobutane-containing compound, while also selective, exhibited distinct biological properties, highlighting that the subtle change in ring size leads to a different pharmacological profile [1].

Drug Discovery GPCR Agonism Peptidomimetics

Metabolic Stability Enhancement: Cyclobutane as a Superior tert-Butyl Bioisostere

In a systematic evaluation of the 1-trifluoromethyl-cyclobutyl (CF3-cBu) group as a metabolically improved alternative for the labile tert-butyl group, its incorporation led to varied effects on metabolic stability. In the model compound 37, replacing a tert-butyl group with a CF3-cBu group decreased the intrinsic clearance (CLint) from 16 to 11 μL min⁻¹ mg⁻¹, indicating improved metabolic stability [1]. However, in another example (Tebutam), the same substitution increased CLint from 57 to 107 μL min⁻¹ mg⁻¹, underscoring that the effect is context-dependent and can be either beneficial or detrimental [1]. This highlights the importance of the cyclobutane ring's unique steric and electronic properties in modulating pharmacokinetic profiles, which cannot be predicted by other ring systems.

Medicinal Chemistry Bioisosteres Metabolic Stability

Scaffold Rigidity and Synthetic Access: Cyclobutanecarboxamide's Advantage Over Linear Amides

A palladium-catalyzed aminocarbonylation method was developed that enables the regiodivergent synthesis of 1,1- and 1,2-substituted cyclobutanecarboxamides directly from cyclobutanols while preserving the strained cyclobutane core [1]. This method exhibits good functional group compatibility and high regio- and stereoselectivity, offering a direct route to conformationally restricted scaffolds [1]. In contrast, linear amide analogs, which lack the cyclic constraint, do not provide the same level of spatial pre-organization, making the cyclobutane framework a privileged scaffold for accessing specific bioactive conformations [1].

Synthetic Methodology Catalysis Conformational Restriction

Potency in Fungicidal Applications: Cyclobutane Carboxamide Derivatives as Systemic Fungicides

A focused combinatorial library screening identified cyclobutane carboxamides as potent inhibitors of scytalone dehydratase (SD), a key enzyme in fungal melanin biosynthesis [1]. The initial lead compound exhibited potent in vitro enzyme inhibition and fungicidal activity upon foliar application but lacked systemic activity [1]. Through iterative structure-based optimization guided by X-ray crystallography, researchers developed analogs that achieved systemic activity comparable to the commercial fungicide standard [1]. This successful optimization from a cyclobutane carboxamide lead underscores the scaffold's utility in developing effective agrochemicals with systemic properties, a feat not demonstrated for simpler carboxamide scaffolds in this context [1].

Agrochemical Fungicide Enzyme Inhibition

Optimal Application Scenarios for Cyclobutanecarboxamide (CAS 1503-98-6) Based on Verified Differentiation


Fragment-Based Drug Design: Leveraging Conformational Restriction for Novel Hits

Cyclobutanecarboxamide is an ideal core scaffold for fragment-based drug discovery (FBDD) libraries. Its inherent conformational restriction, as highlighted by its ability to influence receptor selectivity profiles compared to cyclopentane analogs [1], makes it a valuable fragment for exploring novel binding modes. The recent advancement in regiodivergent synthesis of substituted cyclobutanecarboxamides further enables rapid access to diverse, constrained analogs for SAR studies [2].

Lead Optimization: Modulating Metabolic Stability via Bioisosteric Replacement

When a lead compound requires a tunable pharmacokinetic profile, cyclobutanecarboxamide-derived groups (e.g., CF3-cyclobutyl) can serve as strategic bioisosteres. As demonstrated by the direct comparison with a tert-butyl group, this substitution can either improve or modulate metabolic clearance in a context-dependent manner [3]. This provides a valuable quantitative tool for medicinal chemists seeking to fine-tune drug metabolism and pharmacokinetic (DMPK) properties.

GPCR-Targeted Therapeutics: Achieving Subtype Selectivity through Topological Control

For research targeting G protein-coupled receptors (GPCRs) where subtype selectivity is paramount, the cyclobutane motif offers a strategic advantage. The comparative study with neuropeptide Y analogs shows that a cyclobutane core can yield a different selectivity profile than a cyclopentane core, as evidenced by the >100-fold Y4R selectivity achieved by the cyclopentane analog [1]. This underscores the importance of the cyclobutane scaffold as a tool for achieving precise GPCR modulation.

Agrochemical Discovery: Development of Systemic Fungicides

In agricultural chemistry, cyclobutanecarboxamide serves as a validated core structure for developing fungicides that target the melanin biosynthesis pathway in pathogens like *Pyricularia grisea* [4]. The scaffold has been shown to be amenable to structure-based optimization, enabling the transition from a non-systemic lead to analogs with systemic activity comparable to commercial standards [4]. This positions cyclobutanecarboxamide as a strategic starting material for new fungicide discovery programs.

Technical Documentation Hub

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